molecular formula C30H39N7S2 B12716494 N-(1-Adamantyl)-2-(3-(((1-adamantylamino)carbothioyl)hydrazono)-3H-indol-2-yl)hydrazinecarbothioamide CAS No. 32406-64-7

N-(1-Adamantyl)-2-(3-(((1-adamantylamino)carbothioyl)hydrazono)-3H-indol-2-yl)hydrazinecarbothioamide

Cat. No.: B12716494
CAS No.: 32406-64-7
M. Wt: 561.8 g/mol
InChI Key: YKNPLJWBLVQZTH-MHAUTQJVSA-N
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Description

N-(1-Adamantyl)-2-(3-(((1-adamantylamino)carbothioyl)hydrazono)-3H-indol-2-yl)hydrazinecarbothioamide is a complex organic compound featuring adamantyl groups and indole derivatives. This compound is notable for its unique structure, which combines adamantane, a diamondoid hydrocarbon, with indole, a bicyclic aromatic heterocycle. The presence of adamantyl groups imparts significant steric hindrance and rigidity, which can influence the compound’s reactivity and interactions.

Preparation Methods

The synthesis of N-(1-Adamantyl)-2-(3-(((1-adamantylamino)carbothioyl)hydrazono)-3H-indol-2-yl)hydrazinecarbothioamide involves multiple steps, typically starting with the preparation of adamantyl derivatives. One common method involves the reaction of 1-adamantylamine with various reagents to introduce functional groups. For instance, the preparation of 1-bromoadamantane and adamantane-1-carboxylic acid from 1-adamantyl nitrate is a foundational step

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts like palladium and platinum.

Scientific Research Applications

N-(1-Adamantyl)-2-(3-(((1-adamantylamino)carbothioyl)hydrazono)-3H-indol-2-yl)hydrazinecarbothioamide has several applications in scientific research:

    Chemistry: It is used as a ligand in asymmetric catalysis, particularly in palladium-catalyzed reactions.

    Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a candidate for drug design and development.

    Medicine: Its potential as a therapeutic agent is being explored, particularly in the context of antiviral and anticancer activities.

    Industry: The compound’s stability and reactivity make it useful in the synthesis of advanced materials and polymers.

Mechanism of Action

The mechanism by which N-(1-Adamantyl)-2-(3-(((1-adamantylamino)carbothioyl)hydrazono)-3H-indol-2-yl)hydrazinecarbothioamide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The adamantyl groups provide steric hindrance, which can influence binding affinity and specificity. The indole moiety can participate in π-π interactions and hydrogen bonding, further modulating the compound’s activity. The hydrazinecarbothioamide group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic functions .

Comparison with Similar Compounds

Compared to other adamantyl and indole derivatives, N-(1-Adamantyl)-2-(3-(((1-adamantylamino)carbothioyl)hydrazono)-3H-indol-2-yl)hydrazinecarbothioamide stands out due to its unique combination of functional groups. Similar compounds include:

The uniqueness of this compound lies in its ability to combine the rigidity of adamantane with the reactivity of indole and hydrazinecarbothioamide, making it a versatile compound in various fields of research and application.

Properties

CAS No.

32406-64-7

Molecular Formula

C30H39N7S2

Molecular Weight

561.8 g/mol

IUPAC Name

1-(1-adamantyl)-3-[[2-[(E)-1-adamantylcarbamothioyldiazenyl]-1H-indol-3-yl]amino]thiourea

InChI

InChI=1S/C30H39N7S2/c38-27(32-29-11-17-5-18(12-29)7-19(6-17)13-29)36-34-25-23-3-1-2-4-24(23)31-26(25)35-37-28(39)33-30-14-20-8-21(15-30)10-22(9-20)16-30/h1-4,17-22,31,34H,5-16H2,(H,33,39)(H2,32,36,38)/b37-35+

InChI Key

YKNPLJWBLVQZTH-MHAUTQJVSA-N

Isomeric SMILES

C1C2CC3CC1CC(C2)(C3)NC(=S)NNC4=C(NC5=CC=CC=C54)/N=N/C(=S)NC67CC8CC(C6)CC(C8)C7

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)NC(=S)NNC4=C(NC5=CC=CC=C54)N=NC(=S)NC67CC8CC(C6)CC(C8)C7

Origin of Product

United States

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